molecular formula C9H9N3O3 B1349841 Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate CAS No. 264226-03-1

Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate

Cat. No.: B1349841
CAS No.: 264226-03-1
M. Wt: 207.19 g/mol
InChI Key: ZFPNEWWDEBDKQB-UHFFFAOYSA-N
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Description

Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate is a heterocyclic compound that features both pyrazole and isoxazole rings These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Scientific Research Applications

Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO and water can yield the desired isoxazole ring . The pyrazole ring can be introduced through a [3+2] cycloaddition reaction involving alkynes and hydrazines .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of metal catalysts such as copper or ruthenium to facilitate the cycloaddition reactions . The choice of solvents and reaction conditions is optimized to minimize waste and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-4-Carboxylate
  • Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-5-Carboxylate
  • Ethyl 5-(1H-Pyrazol-4-Yl)Isoxazole-3-Carboxylate

Uniqueness: Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-(1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)7-5-8(15-12-7)6-3-4-10-11-6/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPNEWWDEBDKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372561
Record name Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264226-03-1
Record name Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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